molecular formula C7H10N2OS B3138965 1-(2-AMINO-1,3-THIAZOL-5-YL)CYCLOBUTAN-1-OL CAS No. 474461-19-3

1-(2-AMINO-1,3-THIAZOL-5-YL)CYCLOBUTAN-1-OL

Cat. No.: B3138965
CAS No.: 474461-19-3
M. Wt: 170.23 g/mol
InChI Key: SAIKUHHTEDORHO-UHFFFAOYSA-N
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Description

1-(2-Amino-1,3-thiazol-5-yl)cyclobutan-1-ol is a chemical compound with the molecular formula C7H10N2OS. It features a thiazole ring, which is known for its diverse biological activities

Preparation Methods

The synthesis of 1-(2-amino-1,3-thiazol-5-yl)cyclobutan-1-ol typically involves the reaction of appropriate thiazole derivatives with cyclobutanone under specific conditions. The reaction conditions often include the use of solvents like dioxane and bases such as sodium carbonate . Industrial production methods may involve high-throughput chemical synthesis techniques to ensure the efficient production of the compound .

Chemical Reactions Analysis

1-(2-Amino-1,3-thiazol-5-yl)cyclobutan-1-ol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Amino-1,3-thiazol-5-yl)cyclobutan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-amino-1,3-thiazol-5-yl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. For instance, thiazole derivatives are known to bind to DNA and interact with enzymes like topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is crucial for its potential therapeutic applications.

Comparison with Similar Compounds

1-(2-Amino-1,3-thiazol-5-yl)cyclobutan-1-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-amino-1,3-thiazol-5-yl)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c8-6-9-4-5(11-6)7(10)2-1-3-7/h4,10H,1-3H2,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAIKUHHTEDORHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CN=C(S2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-aminothiazole (7.1 g, 71 mmol) in THF (360mL) cooled to −78° C. was treated dropwise with n-BuLi (56.18 mL, 142 mmol) while maintaining an internal temperature less than or about equal to −60° C. After addition was completed, the solution was treated dropwise with chlorotrimethylsilane (18 mL, 142 mmol). The reaction solution was warmed to −10° C., then was cooled back to −78° C. n-Butyllithium (28.4 mL, 71 mmol) was added dropwise and after 10 minutes, cyclobutanone (5.33 mL, 71 mmol) was added dropwise. The solution was stirred for 1 hour at −78° C., was quenched with saturated ammonium chloride solution, and was warmed to 23° C. The reaction mixture was extracted with ethyl acetate (300 mL). The organic layer was washed with brine, was dried (MgSO4), was filtered, and solvent was removed in vacuo. The resulting residue was purified by silica gel chromatography (15:1→7:1 CHCl3—MeOH) to afford 7.24 g of 1-(2-amino-thiazol-5-yl)cyclobutanol. 1HNMR (400 MHz, DMSO-D6) δ 6.78 (s, 1H), 6.70 (s,2H), 5.58 (s,1H), 22 (m,4H), 1.69 (m, 1H), 1.50 (m,1H).
Quantity
7.1 g
Type
reactant
Reaction Step One
Name
Quantity
360 mL
Type
solvent
Reaction Step One
Quantity
56.18 mL
Type
reactant
Reaction Step Two
Quantity
18 mL
Type
reactant
Reaction Step Three
Quantity
28.4 mL
Type
reactant
Reaction Step Four
Quantity
5.33 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-AMINO-1,3-THIAZOL-5-YL)CYCLOBUTAN-1-OL
Reactant of Route 2
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1-(2-AMINO-1,3-THIAZOL-5-YL)CYCLOBUTAN-1-OL
Reactant of Route 3
1-(2-AMINO-1,3-THIAZOL-5-YL)CYCLOBUTAN-1-OL
Reactant of Route 4
1-(2-AMINO-1,3-THIAZOL-5-YL)CYCLOBUTAN-1-OL
Reactant of Route 5
1-(2-AMINO-1,3-THIAZOL-5-YL)CYCLOBUTAN-1-OL
Reactant of Route 6
1-(2-AMINO-1,3-THIAZOL-5-YL)CYCLOBUTAN-1-OL

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